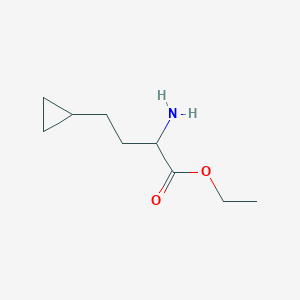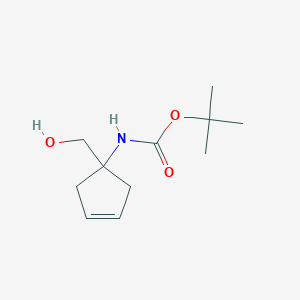
(1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate: is a chemical compound with the molecular formula C11H19NO3 It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentene derivative. One common method includes the use of tert-butyl carbamate and a cyclopentene alcohol under specific reaction conditions to form the desired product . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Medicine: In medicine, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
- tert-butyl N-[1-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
- tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Uniqueness: tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentene ring and a hydroxymethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h4-5,13H,6-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYWYVADCFYPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
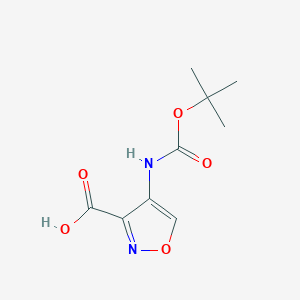
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
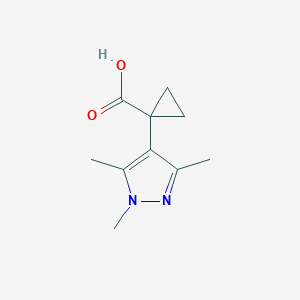
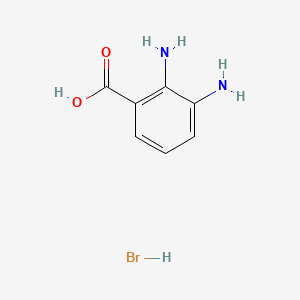
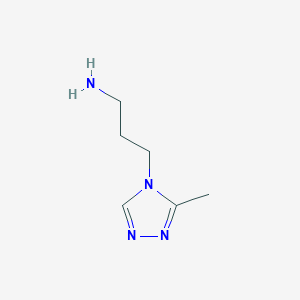
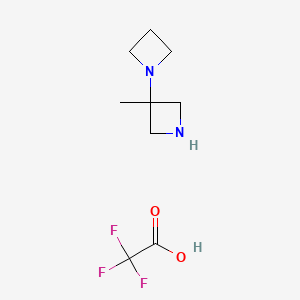
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
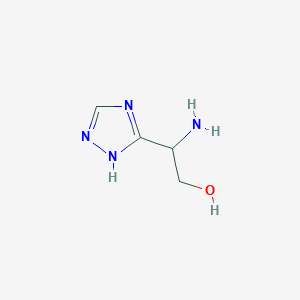



![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
